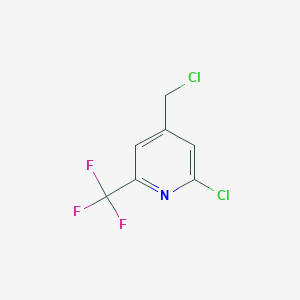
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine
説明
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H4Cl2F3N and its molecular weight is 230.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal and agricultural chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and relevant case studies.
- Chemical Formula : C7H4Cl2F3N
- Molecular Weight : 228.01 g/mol
- CAS Number : 1196154-47-8
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include halogenation and nucleophilic substitution reactions. The following table summarizes key synthetic routes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Pyridine derivative + Cl2 | Room temperature | Moderate |
| 2 | Chloromethylation agent | Reflux | High |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that trifluoromethylpyridines can inhibit bacterial growth, particularly against Gram-positive bacteria, suggesting potential applications in antibiotic development.
Anticancer Activity
Several studies have explored the anticancer potential of trifluoromethylpyridine derivatives. For instance, a study reported that derivatives with a similar structure demonstrated cytotoxic effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these compounds ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Case Studies
- Case Study on MCF-7 Cells : A derivative of this compound was tested on MCF-7 cells and showed an increase in apoptosis markers, including p53 expression and caspase-3 activation. This suggests that the compound may induce programmed cell death in cancer cells .
- Inhibition of Human Carbonic Anhydrases : Another study evaluated the inhibitory effects of related compounds on human carbonic anhydrases (hCA). Some derivatives exhibited selective inhibition at nanomolar concentrations, indicating their potential as therapeutic agents in cancer treatment .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Interference with DNA replication : Similar compounds have been shown to intercalate into DNA.
- Induction of oxidative stress : The trifluoromethyl group may contribute to increased reactive oxygen species (ROS) production, leading to cell death.
特性
IUPAC Name |
2-chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVOGYALNLXSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















